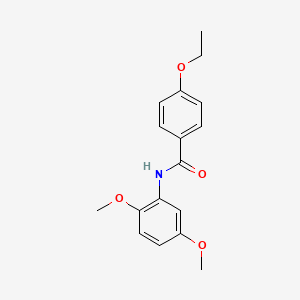

![molecular formula C10H20ClN B2557323 (3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride CAS No. 2418593-39-0](/img/structure/B2557323.png)

(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride, also known as SR-9009, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields. This compound belongs to the class of Rev-Erb agonists and is known for its ability to regulate circadian rhythm and metabolism.

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and crystal structure of a compound related to "(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride" have been studied, revealing that the cyclohexyl adopts a chair conformation, indicating chiral properties in the synthesized compounds (Wen, 2002).

Pharmacological Applications

- Research on YM796, a structurally similar compound, has shown M1 agonistic activity and the potential to ameliorate cognitive impairment, with the (-)-S isomer being active in in vivo pharmacological studies. This highlights the potential therapeutic applications of related structures in treating cognitive impairments (Wanibuchi et al., 1994).

Chemical Synthesis Innovations

- Innovative synthetic approaches have been developed for the construction of the azaspiro[4.5]decane ring system, a core structure in various compounds, utilizing intramolecular ene reactions. These methods provide efficient pathways to synthesize complex structures, which are crucial in medicinal chemistry and natural product synthesis (Matsumura et al., 2003).

Anticancer Activity

- New derivatives of 1-thia-azaspiro[4.5]decane have been synthesized, with some compounds exhibiting moderate to high inhibition activities against various cancer cell lines. This demonstrates the potential of these structures in developing novel anticancer agents (Flefel et al., 2017).

Environmental and Material Science Applications

- A calix[4]arene-based polymer, utilizing a derivative of a structurally related compound, has shown high efficiency in removing water-soluble carcinogenic azo dyes. This research provides a foundation for developing new materials for environmental cleanup and pollution control (Akceylan et al., 2009).

properties

IUPAC Name |

(3R)-3-methyl-2-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-9-7-10(8-11-9)5-3-2-4-6-10;/h9,11H,2-8H2,1H3;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRGPQGBRAAJAJ-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCCCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2(CCCCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B2557247.png)

![4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2557250.png)

![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride](/img/structure/B2557251.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-2-(trifluoromethyl)benzenecarboxamide](/img/structure/B2557252.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2557254.png)

![N-(3-chlorophenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2557255.png)

![(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B2557259.png)

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride](/img/structure/B2557261.png)